2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
The compound “2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a unique spiro structure. This compound is notable for its intricate molecular architecture, which includes several hydroxyl groups and a spirocyclic system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of the oxolan ring system, followed by the introduction of hydroxyl groups through selective oxidation reactions. The spirocyclic structure is then formed via a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The final steps involve the protection and deprotection of hydroxyl groups to achieve the desired molecular configuration.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to introduce specific functional groups, reducing the need for harsh chemical reagents and minimizing environmental impact. Additionally, continuous flow reactors may be used to scale up the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, altering their activity and function. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(-)-Carvone: A natural compound found in spearmint with similar hydroxyl groups and biological activity.
(+)-Menthofuran: Another monoterpene with comparable structural features and applications.
Uniqueness
What sets this compound apart is its unique spirocyclic structure, which provides additional stability and specificity in its interactions with molecular targets. This structural feature is not commonly found in similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C44H70O17 |
---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-35(52)37(60-38-34(51)32(49)30(47)20(2)55-38)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41-,42-,43+,44+/m0/s1 |
InChI Key |
CQYNKDDQOMDAQS-ZVHHPXQISA-N |
Isomeric SMILES |
CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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